molecular formula C35H46O20 B191147 Echinacoside CAS No. 82854-37-3

Echinacoside

Cat. No. B191147
CAS RN: 82854-37-3
M. Wt: 786.7 g/mol
InChI Key: FSBUXLDOLNLABB-ISAKITKMSA-N
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Description

Echinacoside is a natural phenol and a caffeic acid glycoside from the phenylpropanoid class . It is a natural secondary metabolite, a phenylethanoid glycoside (PhG) found in the roots and stems of many plants . It was first isolated from the roots of Echinacea angustifolia (coneflower) .


Synthesis Analysis

Echinacoside was first isolated from Echinacea angustifolia DC. (Compositae) sixty years ago . It was subsequently prepared from the species of Cistanches . The metabolism of echinacoside has been investigated in rats and is thought to involve catechol O-methyltransferase as well as unspecified UDP-gluc- uronosyltransferases and sulfotransferases .


Molecular Structure Analysis

Echinacoside is constituted from a trisaccharide consisting of two glucose and one rhamnose moieties glycosidically linked to one caffeic acid and one dihydroxyphenylethanol (hydroxytyrosol) residue at the centrally situated rhamnose . The molecular formula of Echinacoside is C35H46O20 .


Chemical Reactions Analysis

Echinacoside has demonstrated inhibition of apoptosis in neural cell lines, demonstrating potential for use in the treatment of neurological conditions . It has also been found to induce apoptosis of Ishikawa and HEC-1-B cells by promoting the arrest of the G2M phase, increasing ROS levels, and decreasing mitochondrial membrane potential (MMP) levels .


Physical And Chemical Properties Analysis

Echinacoside is a naturally occurring water-soluble compound . It is characterized by cinnamic acid and hydroxyl phenyl ethyl moieties that are attached to a β-glucopyranose (apiose, galactose, rhamnose, xylose, etc.) via a glycosidic bond .

Scientific Research Applications

Neuroprotective Effects

  • Treatment of Neurological Disorders : ECH shows potential in treating Parkinson’s and Alzheimer’s diseases due to its neuroprotective effects. However, challenges such as poor bioavailability and limited clinical trials remain (Liu et al., 2018).
  • Potential in Neurodegenerative Diseases : ECH has been shown to protect mitochondrial function, reduce oxidative stress, and regulate autophagy, suggesting its efficacy in preventing and treating neurodegenerative diseases like Alzheimer’s, Parkinson’s, and amyotrophic lateral sclerosis (Li et al., 2022).

Anticancer Properties

  • Suppressing Pancreatic Adenocarcinoma Cell Growth : ECH inhibits the proliferation of pancreatic adenocarcinoma cells by inducing apoptosis and modulating the MAPK activity, highlighting its potential as a chemotherapeutic agent (Wang et al., 2016).
  • Effectiveness Against Breast Cancer : ECH has demonstrated anti-breast cancer abilities by inhibiting the Wnt/β-catenin signaling pathway (Tang et al., 2020).
  • Anticancer Effects in Hepatocellular Carcinoma : ECH attenuates liver cancer by inhibiting cell proliferation and apoptosis through the PI3K/AKT signaling pathway (Ye et al., 2018).

Hepatoprotective and Anti-inflammatory Properties

  • Liver Injury Protection : ECH shows promise in protecting against acute liver injury by inhibiting apoptosis and inflammation (Xiuhui Li et al., 2014).

Additional Applications

  • Treatment of Colitis and Inflammatory Bowel Disease : ECH-enriched extract has been effective in treating dextran sulphate sodium-induced colitis, suggesting its potential in treating inflammatory bowel disease (Jia et al., 2014).
  • Antiosteoporotic Activity : ECH has shown significant antiosteoporotic effects in ovariectomized rats, indicating its potential for treating postmenopausal osteoporosis (Li et al., 2013).
  • Antidepressant-like Effects : ECH exhibits antidepressant-like effects by stimulating the AMPAR–Akt/ERK–mTOR pathway and increasing BDNF expression in mice (Chuang et al., 2021).

Future Directions

Echinacoside has very promising potential in the inhibition of neurodegenerative disease progression . It exhibits a variety of beneficial effects associated with neuronal function, including protecting mitochondrial function, anti-oxidative stress, anti-inflammatory, anti-endoplasmic reticulum stress (ERS), regulating autophagy and so on . There is growing evidence that Echinacoside may serve as an efficacious and safe substance in the future to counteract neurodegenerative disease .

properties

IUPAC Name

[(2R,3R,4R,5R,6R)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-2-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H46O20/c1-14-24(42)26(44)29(47)35(51-14)55-32-30(48)34(49-9-8-16-3-6-18(38)20(40)11-16)53-22(13-50-33-28(46)27(45)25(43)21(12-36)52-33)31(32)54-23(41)7-4-15-2-5-17(37)19(39)10-15/h2-7,10-11,14,21-22,24-40,42-48H,8-9,12-13H2,1H3/b7-4+/t14-,21+,22+,24-,25+,26+,27-,28+,29+,30+,31+,32+,33+,34+,35-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSBUXLDOLNLABB-ISAKITKMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C=CC3=CC(=C(C=C3)O)O)COC4C(C(C(C(O4)CO)O)O)O)OCCC5=CC(=C(C=C5)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](O[C@@H]([C@H]2OC(=O)/C=C/C3=CC(=C(C=C3)O)O)CO[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)OCCC5=CC(=C(C=C5)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H46O20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0033469
Record name Echinacoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0033469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

786.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The neuroprotective effects are thought to be mediated via effects on mitogen-activated protein kinase, nuclear factor kappa-B, caspases 3 and 8, as well as CHOP pathways.
Record name Echinacoside
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15488
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Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Echinacoside

CAS RN

82854-37-3
Record name Echinacoside
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Record name Echinacoside
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15488
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Echinacoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0033469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name β-D-Glucopyranoside, 2-(3,4-dihydroxyphenyl)ethyl O-6-deoxy-α-L-mannopyranosyl-(1.fwdarw.3)-O-[β-D-glucopyranosyl-(1.fwdarw.6)]-, 4-[3-(3,4-dihydroxyphenyl)-2-propenoate]
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Record name ECHINACOSIDE
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Citations

For This Compound
5,460
Citations
J Liu, L Yang, Y Dong, B Zhang, X Ma - Molecules, 2018 - mdpi.com
Echinacoside (ECH), a natural phenylethanoid glycoside, was first isolated from Echinacea angustifolia DC. (Compositae) sixty years ago. It was found to possess numerous …
Number of citations: 65 www.mdpi.com
F Li, X Yang, Y Yang, C Guo, C Zhang, Z Yang, P Li - Phytomedicine, 2013 - Elsevier
… that echinacoside may have a role in the treatment and/or prevention of osteoporosis and suggests that an in vivo assessment of the potential bone protective effect of echinacoside …
Number of citations: 93 www.sciencedirect.com
W Wang, S Jiang, Y Zhao, G Zhu - Pharmacological Research, 2023 - Elsevier
… effects of echinacoside, and … echinacoside, encompassing its wide distribution, structural diversity and metabolism, diverse therapeutic applications, and improvement of echinacoside …
Number of citations: 1 www.sciencedirect.com
Y Wu, L Li, T Wen, YQ Li - Toxicology, 2007 - Elsevier
… the potential effects of echinacoside in reducing oxidative stress… Echinacoside was dissolved in physiological saline and then … The dose of echinacoside adopted in this study was based …
Number of citations: 144 www.sciencedirect.com
J Li, H Yu, C Yang, T Ma, Y Dai - Frontiers in Pharmacology, 2022 - frontiersin.org
Echinacoside (ECH) is a natural phenylethanoid glycoside (PhG) in Cistanche tubulosa. A large number of studies have shown that ECH has very promising potential in the inhibition of …
Number of citations: 8 www.frontiersin.org
M Deng, JY Zhao, PF Tu, Y Jiang, ZB Li… - European Journal of …, 2004 - Elsevier
… We investigated the neuroprotective effect of echinacoside, … echinacoside (1, 10 or 100 μg ml −1 ) attenuated the TNFα-mediated apoptosis. The antiapoptotic action of echinacoside …
Number of citations: 108 www.sciencedirect.com
X Geng, X Tian, P Tu, X Pu - European Journal of Pharmacology, 2007 - Elsevier
In the present study, we investigated the neuroprotective effects of echinacoside, a phenylethanoid glycoside extracted from the medicinal Chinese herb Cistanches salsa, against 1-…
Number of citations: 142 www.sciencedirect.com
RM Facino, M Carini, G Aldini, L Saibene… - Planta …, 1995 - thieme-connect.com
The protective effect of caffeoyl derivatives (echinacoside, chlorogenic acid, chicoric acid, cynarine, and caffeic acid, typical constituents of Echinacea species) on the free radical-…
Number of citations: 220 www.thieme-connect.com
Y Ye, Y Song, J Zhuang, G Wang… - Journal of cellular …, 2019 - Wiley Online Library
Echinacoside (ECH) is a phenylethanoid glycoside extracted from a Chinese herbal medicine, Cistanches salsa. ECH possesses many biological properties, including anti‐inflammation…
Number of citations: 34 onlinelibrary.wiley.com
C Jia, H Shi, W Jin, K Zhang, Y Jiang, M Zhao… - Drug Metabolism and …, 2009 - ASPET
Echinacoside (ECH) is one of the major active phenylethanoid glycosides (PEGs) in famous traditional Chinese medicine, Herba Cistanches. Although it has various bioactivities, such …
Number of citations: 52 dmd.aspetjournals.org

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